4-Chlorobenzyl cyanide

Catalog No.
S594363
CAS No.
140-53-4
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl cyanide

CAS Number

140-53-4

Product Name

4-Chlorobenzyl cyanide

IUPAC Name

2-(4-chlorophenyl)acetonitrile

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

InChI Key

IVYMIRMKXZAHRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)Cl

Synonyms

(p-Chlorophenyl)acetonitrile; (4-Chlorophenyl)acetonitrile; (p-Chlorophenyl)acetonitrile; 2-(4-Chlorophenyl)acetonitrile; 4-Chlorobenzeneacetonitrile; 4-Chlorobenzyl Nitrile; NSC 49108; p-Chlorbenzylnitrile; p-Chloro-α-cyanotoluene; p-Chlorobenzyl Cy

Canonical SMILES

C1=CC(=CC=C1CC#N)Cl
  • Biochemical Reagent

    Due to its functional group composition (containing a nitrile group and an aromatic ring), 4-Chlorobenzyl cyanide can potentially interact with biological molecules. This makes it a candidate for use in life science research as a biochemical reagent []. Researchers might explore its ability to bind to enzymes, receptors, or other cellular targets to understand biological processes or develop new drugs [].

  • Organic Synthesis

    4-Chlorobenzyl cyanide's structure presents reactive groups that can be exploited in organic synthesis. The presence of a nitrile group allows for further functionalization through various chemical reactions. Additionally, the chlorine atom on the aromatic ring can participate in various substitution reactions, enabling the creation of more complex molecules []. Researchers might utilize 4-Chlorobenzyl cyanide as a starting material or intermediate in the synthesis of novel materials, pharmaceuticals, or other organic compounds.

4-Chlorobenzyl cyanide is a chemical compound with the molecular formula C8H6ClNC_8H_6ClN and a molecular weight of 151.59 g/mol. It appears as a clear, colorless to yellowish liquid after melting, with a melting point of approximately 25-28 °C and a boiling point of 265-267 °C. This compound is classified as a nitrile, specifically an acetonitrile derivative where one hydrogen atom is replaced by a para-chlorophenyl group. It is soluble in solvents such as acetone and ethanol but has limited solubility in water (0.3 g/L) .

4-Chlorobenzyl cyanide itself does not have a well-defined mechanism of action in biological systems. However, recent research suggests its potential as an inhibitor for Protein Arginine Methyltransferases (PRMTs), specifically PRMT1 and PRMT6 []. PRMTs are enzymes involved in protein methylation, a crucial process for cellular function. Inhibiting these enzymes could have implications in cancer research []. More studies are needed to fully understand the mechanism of action of 4-Chlorobenzyl cyanide in this context.

4-Chlorobenzyl cyanide is considered a hazardous material due to the following reasons:

  • Toxicity: It is suspected to be harmful if swallowed or inhaled [].
  • Skin and eye irritant: Contact with the liquid can cause irritation [].
  • Flammability: Flammable liquid and vapor [].
, primarily involving nucleophilic substitutions due to the presence of the cyanide group. A significant reaction is its synthesis from 4-chlorobenzyl chloride through a nucleophilic substitution with sodium cyanide. The reaction conditions typically involve heating the reactants at around 100 °C for several hours .

Reaction Example

  • Synthesis Reaction:
    4 Chlorobenzyl chloride+Sodium cyanide4 Chlorobenzyl cyanide+Sodium chloride\text{4 Chlorobenzyl chloride}+\text{Sodium cyanide}\rightarrow \text{4 Chlorobenzyl cyanide}+\text{Sodium chloride}

This reaction yields 4-Chlorobenzyl cyanide with an efficiency exceeding 81% under optimal conditions .

While specific biological activities of 4-Chlorobenzyl cyanide are not extensively documented, compounds containing similar structures have been studied for their potential pharmacological effects. These include anti-inflammatory and insecticidal properties, particularly in the context of pyrethroid insecticides derived from related compounds .

The primary method for synthesizing 4-Chlorobenzyl cyanide involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in an aqueous solution. The process typically includes:

  • Preparation: Combine 4-chlorobenzyl chloride and benzyldodecyldimethylammonium bromide in a reaction vessel.
  • Heating: Heat the mixture to approximately 100 °C.
  • Addition: Slowly add an aqueous solution of sodium cyanide over several hours.
  • Separation: After the reaction, add water to dissolve sodium chloride and separate the organic layer.
  • Distillation: Distill under reduced pressure to purify the product .

Unique FeaturesBenzyl cyanideC8H9NC_8H_9NOrganic synthesisLess toxic than chlorinated derivatives4-Bromobenzyl cyanideC8H6BrNC_8H_6BrNSimilar insecticide applicationsBromine substituent may alter biological activity3-Chlorobenzyl cyanideC8H7ClNC_8H_7ClNUsed in pharmaceuticalsDifferent positioning of chlorine impacts reactivity2-Chlorobenzyl cyanideC8H7ClNC_8H_7ClNIntermediate for various organic synthesesPositioning affects solubility and reactivity

These compounds highlight the uniqueness of 4-Chlorobenzyl cyanide through its specific chlorine substitution pattern and its resultant properties that make it particularly useful in both agricultural and pharmaceutical contexts .

XLogP3

2.5

LogP

2.47 (LogP)

UNII

K2K7AKZ2Z7

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (91.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-53-4

Wikipedia

4-chlorophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 4-chloro-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types